Proteinase K

Vue d'ensemble

Description

Proteinase K is a serine protease that was first isolated from the fungus Tritirachium album Limber. It is named for its ability to digest keratin and is known for its broad substrate specificity, which allows it to hydrolyze a variety of peptide bonds. This enzyme is widely used in molecular biology, particularly in procedures that require the digestion of proteins, such as the isolation of nucleic acids and the preparation of samples for mass spectrometry analysis .

Synthesis Analysis

The synthesis of Proteinase K has been studied extensively. The cDNA and chromosomal gene encoding Proteinase K from Tritirachium album Limber have been cloned and expressed in Escherichia coli. The gene is composed of two exons and one intron, and the primary translation product undergoes post-translational modifications to form the mature enzyme. The expression of the proproteinase-K gene in E. coli resulted in proteolytic activity, suggesting that the fusion proteins were correctly secreted and processed .

Molecular Structure Analysis

Proteinase K has a molecular mass of approximately 40,231 Da and consists of 384 amino acid residues. The enzyme's three-dimensional structure has been determined by X-ray diffraction, revealing that it belongs to the subtilisin family of serine proteases. It has a catalytic triad consisting of Asp39, His69, and Ser224, and contains two disulfide bonds that contribute to the stability of its tertiary structure. Proteinase K also exhibits two calcium-binding sites, which are crucial for its enzymatic activity. The removal of calcium ions results in a loss of activity, which is thought to be due to structural deformation affecting the substrate-recognition site .

Chemical Reactions Analysis

Proteinase K's mode of action involves the hydrolysis of peptide bonds. The enzyme's active site contains an extended binding region with several subsites, including a hydrophobic S1-subsite. The specificity of Proteinase K towards various substrates has been investigated, and it has been found that the enzyme assists in the electrophilic catalytic mechanism during acylation. The deacylation of an acyl-enzyme intermediate is considered the rate-limiting step in the hydrolysis reaction .

Physical and Chemical Properties Analysis

Proteinase K is known for its stability over a wide range of pH levels and its high hydrolytic activity. However, its thermal stability is relatively low, which can limit its applications in industrial processes. Efforts to improve the thermal stability of Proteinase K have included the derivatization with heavy atoms such as praseodymium ions, which significantly increased the denaturation temperature of the enzyme. Additionally, mutations have been introduced to enhance the rigidity of the catalytic center, resulting in improved thermostability and catalytic performance .

Case Studies and Applications

Proteinase K has been employed in various applications, including the degradation of proteins for nucleic acid isolation and the speciation of proteins for mass spectrometry-based analysis. For instance, magnetic nanoparticles have been used for the immobilization of Proteinase K, which has shown improved thermal and storage stabilities, reusability, and efficiency in protein degradation for mass spectrometry analysis. Such advancements have broadened the potential use of Proteinase K in both research and industrial settings .

Applications De Recherche Scientifique

1. 3D Printing and Biosensing Platforms

Proteinase K has been utilized in innovative ways in 3D printing technologies. It is specifically employed to sculpt 3D-printed graphene/polylactic acid (PLA) structures, turning them into sensitive electroactive platforms. By digesting PLA, Proteinase K exposes electroactive graphene sheets, allowing for the creation of tailor-made electrodes with potential biosensing applications (Manzanares-Palenzuela et al., 2019).

2. Biological Science Research and Bioprocessing

Proteinase K is a vital serine protease with diverse applications in biological science research and bioprocessing. Its catalytic properties and the potential for recombinant expression make it a significant tool in these fields, with promising future applications in food and feed industries (Wu Tong, 2013).

3. Molecular Structure Analysis

The detailed molecular structure of Proteinase K has been analyzed using X-ray diffraction. This analysis is crucial for understanding its stability, activity, and interaction with substrates, thus informing its application in various scientific studies (Betzel et al., 1988).

4. Enzyme Immobilization and Mass Spectrometry

Proteinase K is used in the degradation of proteins in cell lysates and speciation of proteins for mass spectrometry analysis. Innovative immobilization techniques have been developed for its use in advanced mass spectrometry-based techniques, enhancing the analysis and identification of proteins (Bayramoglu et al., 2020).

5. Enhancing Thermal Stability

Research has focused on enhancing the thermal stability of Proteinase K, crucial for its application in industrial processes. Techniques like heavy-atom derivatization have been used to significantly increase its thermal stability, broadening its utility in various processes (Yazawa et al., 2016).

6. Biomedical Applications

In biomedical research, Proteinase K is used for degrading proteins during nucleic acid isolation and in proteomics. Its stable immobilization in various mediums, like glass tubes and microfluidic channels, has opened doors for its application in protein analysis and related fields (Küchler et al., 2015).

7. Development of Bioactive Peptides

Proteinase K-assisted hydrolysis of fish skin collagen leads to the creation of bioactive peptides. These peptides exhibit properties like free radical scavenging and wound healing, which are significant in pharmaceutical and nutraceutical formulations (Ilie et al., 2022).

Mécanisme D'action

Target of Action

Proteinase K, a broad-spectrum serine protease , targets a wide variety of proteins, including those resistant to other proteases . It is known to cleave peptide bonds next to the carboxyl-terminal of aromatic, hydrophobic, and sulfuric amino acids within the polypeptide chain .

Mode of Action

Proteinase K operates by hydrolyzing peptide bonds, breaking down proteins . The enzyme digests proteins preferentially after hydrophobic amino acids (aliphatic, aromatic, and other hydrophobic amino acids) . The predominant site of cleavage is the peptide bond adjacent to the carboxyl group of aliphatic and aromatic amino acids with blocked alpha amino groups .

Biochemical Pathways

Proteinase K plays a crucial role in molecular biology applications by digesting structural proteins and removing nucleases . It aids in the isolation of intact genomic DNA from various sources . The enzyme’s activity is sufficient to digest proteins, which usually contaminate nucleic acid preparations .

Result of Action

The action of Proteinase K results in the digestion of proteins and the removal of nucleases that might otherwise degrade DNA or RNA during purification . This leads to the isolation of intact genomic DNA . It can also break down proteins in DNA and RNA mixtures, aiding in the extraction process .

Action Environment

Proteinase K is stable over a wide pH range (4–12), with a pH optimum of pH 8.0 . It remains active over a wide range of temperatures, including room temperature, but the optimal temperature for proteinase K activity is around 37 °C . The enzyme can withstand many detergents and denaturing agents . An elevation of the reaction temperature from 37 °C to 50–60 °C may increase the activity several times . Temperatures above 65 °c inhibit the activity .

Safety and Hazards

Orientations Futures

Proteinase K is a crucial reagent in scientific applications, including the extraction of high-quality DNA/RNA for downstream analysis in clinical and diagnostic labs, molecular biology research, pharmaceutical and biotech industries . It is also instrumental in the isolation of intact genomic DNA and RNA from varied sample types . The future of Proteinase K in molecular research and diagnostics is promising .

Propriétés

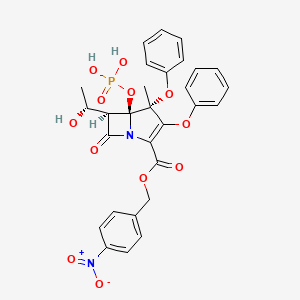

IUPAC Name |

(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N2O12P/c1-18(32)23-26(33)30-24(27(34)40-17-19-13-15-20(16-14-19)31(35)36)25(41-21-9-5-3-6-10-21)28(2,29(23,30)43-44(37,38)39)42-22-11-7-4-8-12-22/h3-16,18,23,32H,17H2,1-2H3,(H2,37,38,39)/t18-,23-,28-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPAKHMWUJJXOM-ANOMEZDXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1C(=O)N2[C@]1([C@](C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N2O12P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

CAS RN |

39450-01-6 | |

| Record name | Proteinase, Tritirachium album serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039450016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B3028844.png)

![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)

![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)